Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.105 g/mol . This compound is part of the pyrimidopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of a corresponding malonate derivative with phosphorus oxychloride (POCl3) under high-temperature conditions. The reaction is carried out in a sealed tube at 150°C for about 3 hours. After the reaction, the excess POCl3 is removed by distillation under reduced pressure .
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Oxidation and Reduction:
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activities of pyrimidopyrimidine derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidopyrimidine scaffold allows it to interact with various enzymes and receptors, leading to its biological activities. For example, it can inhibit certain enzymes involved in DNA replication and repair, making it useful as an anticancer agent .
Comparison with Similar Compounds
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate can be compared with other pyrimidopyrimidine derivatives, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities, including antiviral and anticancer properties.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8BrN3O3 |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
ethyl 3-bromo-6-oxopyrimido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-17-9(16)7-4-13-10-12-3-6(11)5-14(10)8(7)15/h3-5H,2H2,1H3 |
InChI Key |
JVMLLNHVGRGROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=CC(=CN2C1=O)Br |
Origin of Product |
United States |
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